molecular formula C10H13NO3 B1433270 (1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol CAS No. 188649-92-5

(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol

Cat. No. B1433270
CAS RN: 188649-92-5
M. Wt: 195.21 g/mol
InChI Key: GGNJMBKLSUPVBI-WKEGUHRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol, also known as 1R,2S-Amino-1-benzodioxol-5-ylpropan-1-ol, is a novel and promising compound that has recently been studied for its potential applications in laboratory studies and scientific research. This compound is a derivative of the amino acid proline and has a molecular weight of 216.26 g/mol. It is a colorless, crystalline solid with a melting point of 176-177 °C and a boiling point of 243-245 °C. It is insoluble in water, but soluble in ethanol and other organic solvents.

Scientific Research Applications

Supramolecular Structures

(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol and its derivatives have been studied for their supramolecular structures. These compounds exhibit hydrogen bonding and pi-pi stacking interactions, which are crucial in the formation of their supramolecular architecture. Such interactions play a significant role in the crystalline structures of these compounds, as observed in various studies (Low et al., 2002), (Low et al., 2004).

Synthesis and Chemical Reactions

The compound and its related structures have been utilized in the synthesis of various chemical entities. For instance, reactions involving catechol and methyl propiolate in the presence of Ph3P lead to the formation of specific benzodioxol compounds. These reactions are essential for developing new molecular structures with potential applications in various fields (Yavari et al., 2006).

Molecular-Electronic Structures

The molecular-electronic structures of compounds containing the (1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol moiety have been analyzed. Studies show that these compounds exhibit polarized molecular-electronic structures, which may have implications in materials science and electronic applications (Low et al., 2004).

Pharmacological Characterization

While avoiding details on drug use and dosage, it's notable that related compounds have been characterized pharmacologically. For instance, studies have been conducted to understand the affinity and selectivity of certain compounds for receptors, which is crucial in developing new therapeutic agents (Grimwood et al., 2011).

Steric Effects in Pharmacology

Research on steric effects of substituents on related phenethylamine hallucinogens provides insights into how molecular modifications can impact pharmacological properties. Such studies are vital for understanding the structure-activity relationship in drug design (Nichols & Kostuba, 1979).

properties

IUPAC Name

(1R,2S)-2-amino-1-(1,3-benzodioxol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6,10,12H,5,11H2,1H3/t6-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNJMBKLSUPVBI-WKEGUHRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCO2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCO2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.